3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Overview
Description
3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a methoxybenzyl group, a methylsulfanyl group, and a spiro linkage between a benzoquinazoline and a cyclohexane ring
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spiro compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzoquinazoline core: This can be achieved through the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the methoxybenzyl group: This step involves the alkylation of the benzoquinazoline core with 4-methoxybenzyl chloride under basic conditions.
Formation of the spiro linkage: The spiro linkage is formed by reacting the intermediate with a cyclohexanone derivative under acidic or basic conditions.
Introduction of the methylsulfanyl group: The final step involves the thiolation of the intermediate with a suitable thiol reagent, such as methylthiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoquinazoline core can be reduced to a dihydroquinazoline derivative using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is not well-documented. its unique structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate its exact mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-quinazoline-4(6H)-one: Lacks the spiro linkage, which may affect its biological activity and chemical properties.
3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Contains a cyclopentane ring instead of a cyclohexane ring, which may influence its steric and electronic properties.
Uniqueness
The presence of the spiro linkage in 3-(4-methoxybenzyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-30-20-12-10-18(11-13-20)17-28-24(29)22-23(27-25(28)31-2)21-9-5-4-8-19(21)16-26(22)14-6-3-7-15-26/h4-5,8-13H,3,6-7,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPUONYIHSRQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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